2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
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Overview
Description
2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 2-hydroxybenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, which is crucial for its biological activities. For example, its anticancer activity is attributed to its ability to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis . Additionally, the compound can induce oxidative stress in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone: This compound has a similar structure but with a methoxy group at the 3-position of the benzaldehyde ring.
5-Bromo-2-hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone: This compound has a bromine atom at the 5-position of the benzaldehyde ring.
Uniqueness
2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c15-11-5-3-6-12(8-11)17-14(20)18-16-9-10-4-1-2-7-13(10)19/h1-9,19H,(H2,17,18,20)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWBASTYCBOBMK-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67804-97-1 |
Source
|
Record name | 2-HYDROXYBENZALDEHYDE N-(3-CHLOROPHENYL)THIOSEMICARBAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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